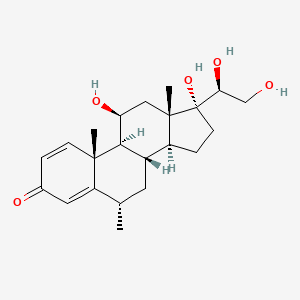

20-Hydroxy methylprednisolone, (20R)-

Overview

Description

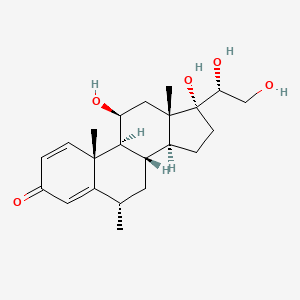

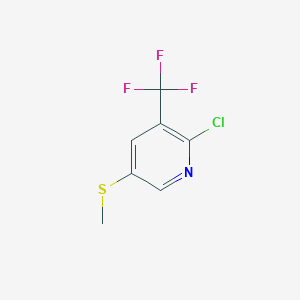

“20-Hydroxy methylprednisolone, (20R)-” is a derivative of methylprednisolone . Its molecular formula is C22H32O5 . It has an average mass of 376.487 Da and a monoisotopic mass of 376.224976 Da .

Synthesis Analysis

The synthesis of methylprednisolone and its derivatives involves industrial processes that combine chemistry and biotechnology . The starting material is diosgenin, and the desired molecules are reached through a series of reactions . A chemical synthesis process of methylprednisolone has been disclosed in a patent, which uses pregnenolone acetate as the initial material . The process involves steps such as epoxidation, mildew oxidation, place-11 reduction, place I and II dehydrogenation, place VI methylation, and other reaction steps .

Molecular Structure Analysis

The molecular structure of “20-Hydroxy methylprednisolone, (20R)-” is represented by the molecular formula C22H32O5 .

Chemical Reactions Analysis

The conversion of prednisolone to 20β-hydroxy prednisolone by Streptomyces roseochromogenes TS79 has been reported . This conversion is different from a previous study on the microbial transformation of steroids by this organism, which usually generates a 16α-hydroxy steroid product .

Physical And Chemical Properties Analysis

The physical and chemical properties of “20-Hydroxy methylprednisolone, (20R)-” include its molecular formula C22H32O5, average mass of 376.487 Da, and monoisotopic mass of 376.224976 Da .

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Applications

“20-Hydroxy methylprednisolone, (20R)-”, as a derivative of prednisolone, likely shares its anti-inflammatory and immunomodulatory properties. Prednisolone is widely used in treating inflammatory and autoimmune conditions due to its ability to suppress the immune response and reduce inflammation .

Clinical Trials and Drug Development

Derivatives of prednisolone, including “20-Hydroxy methylprednisolone, (20R)-”, are often used as intermediates in clinical trials for developing new therapeutic drugs. They may be modified to enhance their efficacy or reduce side effects in various treatments .

Analytical Chemistry

In analytical chemistry, “20-Hydroxy methylprednisolone, (20R)-” can be used as a reference compound for chromatographic analysis and quantification of corticosteroids and their metabolites in biological samples .

Pharmacokinetics Studies

The compound’s unique structure may be studied in pharmacokinetics to understand its absorption, distribution, metabolism, and excretion (ADME) profiles which are crucial for drug design .

Mechanism of Action

Target of Action

The primary target of 20-Hydroxy methylprednisolone, (20R) is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects numerous physiological systems including immune response, metabolism, and maintenance of homeostasis .

Mode of Action

20-Hydroxy methylprednisolone, (20R) interacts with its target by binding to the glucocorticoid receptor . This binding leads to a change in the receptor’s conformation, allowing it to translocate into the nucleus . Once inside the nucleus, the receptor can regulate gene expression . This regulation can lead to a wide array of physiological effects .

Biochemical Pathways

The interaction of 20-Hydroxy methylprednisolone, (20R) with the glucocorticoid receptor impacts several biochemical pathways. These include pathways involved in inflammation, immune response, and metabolism . The compound’s action can suppress the migration of polymorphonuclear leukocytes, reversing increased capillary permeability, and thus decreasing inflammation .

Pharmacokinetics

Similar compounds like methylprednisolone are well absorbed orally and have a distribution volume of approximately 24 ± 6 l . They are metabolized in the liver to various metabolites . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 20-Hydroxy methylprednisolone, (20R) are diverse due to its wide-ranging impacts on gene expression. It can modulate carbohydrate, protein, and lipid metabolism, maintain fluid and electrolyte homeostasis, and influence cardiovascular, immunologic, musculoskeletal, endocrine, and neurologic physiology .

Safety and Hazards

properties

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXALFBTWPDTDIR-BRBLPNDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387-65-5 | |

| Record name | 20-Hydroxy methylprednisolone, (20R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-HYDROXY METHYLPREDNISOLONE, (20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86E58B4X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)

![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)

![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)

![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)